Product packaging for 3-Amino-4-chloro-5-iodobenzoic acid(Cat. No.:)

3-Amino-4-chloro-5-iodobenzoic acid

Cat. No.: B14789041
M. Wt: 297.48 g/mol
InChI Key: FPOJUYKSDLALNF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aminobenzoic Acid Chemistry

Halogenated aminobenzoic acids are a class of compounds that serve as fundamental cornerstones in medicinal and materials chemistry. korea.ac.krresearchgate.net Aminobenzoic acids themselves, such as the isomers para-aminobenzoic acid (PABA), are important biological molecules and industrial chemicals. mdpi.com The introduction of halogen atoms onto the aminobenzoic acid scaffold dramatically expands their synthetic utility. Halogens can modify the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.

3-Amino-4-chloro-5-iodobenzoic acid is a member of a specific subset: polyhalogenated aminobenzoic acids. The presence of two different halogens, chlorine and iodine, is particularly noteworthy. The carbon-iodine (C-I) bond is significantly weaker and less polarized than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective chemical transformations, a concept known as orthogonal reactivity. A reaction can potentially be targeted at the iodine atom without disturbing the chlorine atom, or vice versa, under specific conditions. This differential reactivity is a powerful tool for synthetic chemists, enabling the stepwise and controlled construction of highly substituted molecules.

Strategic Importance as a Synthetic Building Block

The true value of this compound lies in its potential as a versatile synthetic building block. The three distinct functional groups—amino, carboxylic acid, and iodo—each offer a handle for a wide array of chemical transformations, making the molecule a powerful precursor for elaborate target structures.

Aryl Iodide Reactivity: The iodine atom is the most synthetically versatile site on the molecule. Aryl iodides are prized substrates for a multitude of metal-catalyzed cross-coupling reactions. google.com These reactions are fundamental to modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds. Potential transformations involving the iodo group include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Mizoroki-Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Ullmann Condensation: Copper-catalyzed reactions to form ethers or other linkages.

Amino Group Transformations: The amino group is a key nucleophilic center and a precursor to other functionalities. It can undergo:

Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides, a common linkage in pharmaceuticals. google.com

Diazotization: Conversion to a diazonium salt via reaction with nitrous acid. This intermediate is highly useful and can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Br, -CN) in what is known as the Sandmeyer reaction or related transformations. korea.ac.krresearchgate.net

Carboxylic Acid Modifications: The carboxylic acid group provides another point for molecular elaboration. It can be readily converted into:

Esters: Through Fischer esterification with alcohols.

Amides: By reacting with amines, often activated first as an acyl chloride or with a peptide coupling agent. researchgate.net

Acid Chlorides: Using reagents like thionyl chloride or oxalyl chloride, creating a highly reactive intermediate for further substitutions.

The strategic combination of these three functional groups in a single, relatively simple molecule allows for a modular and convergent approach to the synthesis of complex chemicals, particularly in the development of new pharmaceutical agents and functional materials where precise control over the final molecular structure is essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClINO2 B14789041 3-Amino-4-chloro-5-iodobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

3-amino-4-chloro-5-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,10H2,(H,11,12)

InChI Key

FPOJUYKSDLALNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)I)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 4 Chloro 5 Iodobenzoic Acid

Historical and Evolving Synthetic Routes

The preparation of 3-amino-4-chloro-5-iodobenzoic acid typically begins with a more readily available substituted benzoic acid, such as 3-amino-4-chlorobenzoic acid. The core challenge lies in the selective introduction of the iodine atom at the C-5 position.

A primary strategy for synthesizing this compound involves the direct, regioselective iodination of 3-amino-4-chlorobenzoic acid. In this approach, the strong activating, ortho-para directing amino group at C-3, combined with the deactivating, ortho-para directing chloro group at C-4, facilitates the introduction of an electrophile. The C-5 position is ortho to the amino group and meta to the deactivating carboxylic acid group, making it a favorable site for electrophilic iodination.

An alternative and versatile synthetic strategy for related halo-aminobenzoates has been developed, which highlights a different approach to regiocontrol. This method begins with commercially available 2-aminobenzoates that already possess a halogen at the C-5 position. researchgate.netkorea.ac.kr The synthesis proceeds through a sequence of carefully controlled steps:

Nitration: A nitro group is introduced at the C-3 position of the 2-aminobenzoate. researchgate.netkorea.ac.kr

Sandmeyer Reaction: The amino group at the C-2 position is converted into an iodide. This classic reaction proceeds via a diazonium salt intermediate. researchgate.net

Reduction: The nitro group at C-3 is then reduced to an amino group to yield the final 3-amino-5-halo-2-iodobenzoate structure. researchgate.netkorea.ac.kr

This multi-step pathway demonstrates how strategic sequencing of reactions can achieve a complex substitution pattern that might be difficult to obtain through direct substitution on a more complex starting material.

The efficiency of synthetic routes is a critical factor, particularly for compounds that are important pharmaceutical intermediates. researchgate.netkorea.ac.kr Optimization often focuses on improving reaction conditions, choice of reagents, and simplifying operational procedures to maximize yield.

For instance, a patent for the synthesis of a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, reports achieving a high yield of over 95%. google.com This was accomplished by starting with 3-nitro-4-chlorobenzoic acid and using N,N'-diisopropylcarbodiimide as a condensing agent and 1-hydroxybenzotriazole (B26582) as an activator for the amidation step, followed by reduction. google.com This approach simplifies the procedure compared to methods requiring the initial conversion of the benzoic acid to a more reactive acid chloride. google.com

Another patent, focused on the synthesis of 2-chloro-5-iodobenzoic acid, details optimizations that increased the total yield from approximately 50.2% to between 64% and 70%. google.com This was achieved by refining the parameters of the iodination, Sandmeyer reaction, and hydrolysis steps for suitability in industrialized production. google.com

The following table outlines a potential synthetic protocol based on these efficient methodologies.

StepStarting MaterialReagents and ConditionsProductReported Yield
Amidation 3-Nitro-4-chlorobenzoic acid3-Chloro-2-methylaniline, N,N'-diisopropylcarbodiimide, 1-hydroxybenzotriazole, Dichloromethane (B109758), Room Temperature3-Nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide>95% (for this related sequence) google.com
Reduction 3-Nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamideZinc powder, Sodium hydroxide, 75°C3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide>95% (for this related sequence) google.com
Iodination 3-Amino-4-chlorobenzoic acidIodine source (e.g., I₂, NIS) in a suitable solvent. The amino group directs iodination to the C-5 position.This compoundYield is dependent on specific conditions.
Hydrolysis (of ester precursor) 2-Chloro-5-iodo ethyl benzoateSodium hydroxide, Ethanol, Water, 75-80°C, followed by acidification.2-Chloro-5-iodobenzoic acidPart of a multi-step process with a 64-70% total yield. google.com

This table presents data from various sources to illustrate efficient protocols for key reaction types involved in the synthesis of substituted benzoic acids.

Green Chemistry Principles in this compound Synthesis

While specific literature on the application of green chemistry to the synthesis of this compound is limited, the principles can be applied by analyzing existing and potential synthetic routes. A key aspect of green chemistry is the reduction of hazardous waste and the use of environmentally benign reagents and solvents.

Traditional methods for activating carboxylic acids often involve converting them to acid chlorides using reagents like thionyl chloride, which can be hazardous. More modern and greener approaches utilize condensing agents that generate less harmful byproducts. google.com The use of high-yield reactions, as described in some patents, is inherently a green principle, as it maximizes atom economy and minimizes waste. google.comgoogle.com

Furthermore, some synthetic methods for related compounds explicitly aim for environmentally friendly production. google.com A patented method for producing 2-chloro-5-iodobenzoic acid is described as being "pollution-free," suggesting a focus on minimizing environmental impact during industrial production. google.com The choice of solvents is also critical; while solvents like dichloromethane are effective, their environmental and health impacts encourage the search for greener alternatives like toluene, which was used in the purification of a precursor. google.comchemicalbook.com

Preparative Scale-up Considerations and Challenges

Transitioning a synthetic protocol from a laboratory bench to large-scale industrial production introduces significant challenges. These include ensuring consistent quality, managing reaction safety, and handling large quantities of materials.

A patent for the synthesis of 2-chloro-5-iodobenzoic acid provides insight into these considerations. The process was conducted in a 3000-liter reactor, starting with 123.2 kg of 2-chlorobenzoic acid. chemicalbook.com Key scale-up challenges addressed in this process include:

Heat Management: The addition of concentrated sulfuric acid is an exothermic process. On a large scale, the acid was dripped into the reactor at a controlled rate to maintain the temperature below 60°C, preventing dangerous temperature spikes. chemicalbook.com

Process Monitoring: The reaction was monitored hourly to track the consumption of the starting material, ensuring the reaction proceeded to completion before the next steps were initiated. chemicalbook.com

Large-Scale Purification: After the reaction, the product was precipitated and filtered. Purification of the crude product was achieved through recrystallization from large volumes of toluene, a common industrial solvent. chemicalbook.com

The practicality of a synthetic route for larger-scale applications is a key consideration during its development. A novel route for related 3-amino-5-halo-2-iodobenzoates was shown to be effective on a 50 mmol scale with good yields, demonstrating its potential for practical, larger-scale synthesis. researchgate.netkorea.ac.kr

Spectroscopic and Advanced Analytical Elucidation of 3 Amino 4 Chloro 5 Iodobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) Chemical Shift Analysis

The ¹H NMR spectrum of 3-Amino-4-chloro-5-iodobenzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and carboxylic acid groups. Due to the substitution pattern, two aromatic protons are present in different chemical environments. The proton at the C6 position is expected to be a singlet, influenced by the adjacent amino and iodo groups. The proton at the C2 position would also appear as a singlet. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-donating amino group tends to increase the electron density at the ortho and para positions, causing an upfield shift, while the electron-withdrawing halogens and the carboxylic acid group have a deshielding effect, leading to a downfield shift. The protons of the amino group (–NH₂) would likely appear as a broad singlet, and the acidic proton of the carboxylic acid (–COOH) would be observed as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shift of the carboxylic acid carbon is typically found in the range of 165-185 ppm. The carbons attached to the electronegative halogen atoms (C4 and C5) and the nitrogen atom (C3) will have their chemical shifts significantly influenced. The carbon bearing the iodine atom (C5) is expected to be shifted upfield due to the heavy atom effect. The carbon attached to the chlorine atom (C4) will be deshielded. The carbon attached to the amino group (C3) will also be significantly affected. The remaining aromatic carbons (C1, C2, and C6) will have chemical shifts in the aromatic region (typically 110-150 ppm), determined by the combined electronic effects of all substituents.

Predicted NMR Chemical Shifts (ppm) for this compound
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-~132
C2~7.8~125
C3-~148
C4-~120
C5-~95
C6~7.5~115
C=O-~170
-NH₂~5.5 (broad)-
-COOH~12.0 (broad)-

Note: The chemical shift values in the table are approximate and based on predictions and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the nitrogen in the amino group of this compound would be influenced by the electronic nature of the substituents on the aromatic ring. Studies on substituted anilines have shown that the ¹⁵N chemical shift is sensitive to the electronic effects of the substituents. nih.govacs.orgingentaconnect.comresearchgate.netingentaconnect.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a correlation between the aromatic protons at C2 and C6 if any long-range coupling exists, although this is likely to be weak. The primary use would be to confirm the absence of vicinal coupling for the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signals of the aromatic protons at C2 and C6 to their corresponding ¹³C signals. It would also show a correlation for the N-H protons to the ¹⁵N nucleus if a ¹H-¹⁵N HSQC is performed.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton. For instance, the proton at C2 would be expected to show correlations to C1, C3, and the carboxylic carbon. The proton at C6 would show correlations to C1, C4, and C5. The amino protons could show correlations to C2 and C4. These long-range correlations are invaluable for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space interactions between protons that are in close proximity, regardless of whether they are spin-coupled. A NOESY spectrum could potentially show a correlation between the amino protons and the aromatic proton at the C2 position, providing further confirmation of the regiochemistry.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₅ClINO₂), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be expected to follow pathways characteristic of aromatic carboxylic acids and halogenated compounds. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).

Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) to form an acylium ion [M-OH]⁺.

Loss of a carboxyl group (•COOH) to form the [M-COOH]⁺ ion.

Decarboxylation (loss of CO₂) to give the [M-CO₂]⁺• radical cation.

Cleavage of the C-I and C-Cl bonds , leading to the loss of iodine and chlorine radicals, respectively. The C-I bond is weaker and more likely to cleave than the C-Cl bond.

Loss of HCN from the aminobenzoic ring fragment.

Potential Key Fragments in the Mass Spectrum of this compound
Fragment Ionm/z (for ³⁵Cl)Description
[C₇H₅ClINO₂]⁺•312.9Molecular Ion (M⁺•)
[C₇H₄ClINO]⁺295.9Loss of •OH
[C₆H₅ClIN]⁺•268.9Loss of CO₂
[C₇H₅ClI]⁺•253.9Loss of NO₂ (rearrangement)
[C₇H₅INO₂]⁺•277.9Loss of •Cl
[C₇H₅ClNO₂]⁺•186.0Loss of •I

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The spectrum of a related compound, 5-amino-2-chlorobenzoic acid, has been studied, providing a basis for interpretation. nih.gov

O-H Stretching : A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.

N-H Stretching : The amino group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.

C=O Stretching : A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1680-1710 cm⁻¹. The exact position is influenced by hydrogen bonding and the electronic effects of the ring substituents.

C-N Stretching : The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

C-Cl and C-I Stretching : The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹, while the C-I stretching vibration is found at lower wavenumbers, typically below 600 cm⁻¹.

Aromatic C-H and C=C Stretching : The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending : The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-COOHO-H Stretch2500-3300 (broad)
-NH₂N-H Stretch (asymmetric)~3450
-NH₂N-H Stretch (symmetric)~3350
-C=OC=O Stretch1680-1710
Aromatic RingC=C Stretch1450-1600
-NH₂N-H Bend~1600
Ar-NC-N Stretch1250-1350
Ar-ClC-Cl Stretch600-800
Ar-IC-I Stretch<600

Raman Spectroscopy

However, a comprehensive search of scientific databases and literature has not yielded any specific Raman spectral data for this compound. In the absence of experimental data, a theoretical analysis based on computational methods, such as Density Functional Theory (DFT), could predict the Raman active modes. Such a study would provide a theoretical framework for interpreting future experimental spectra.

Table 1: Hypothetical Raman Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Hypothetical) Intensity (Hypothetical)
N-H Stretching3400-3200Medium
C-H Stretching (aromatic)3100-3000Strong
C=O Stretching (Carboxylic Acid)1700-1650Medium
C=C Stretching (aromatic)1600-1450Strong
N-H Bending1650-1550Medium
C-Cl Stretching800-600Medium
C-I Stretching600-500Weak

Note: The data in this table is hypothetical and serves as an example of what would be expected from an experimental Raman analysis. No published experimental data is currently available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and potential halogen bonding, within the crystal lattice of this compound. The presence of amino, chloro, and iodo substituents, along with the carboxylic acid group, suggests the likelihood of a complex and interesting packing arrangement in the solid state.

Despite the critical importance of this technique for a complete structural elucidation, no published single-crystal X-ray diffraction data for this compound could be located. The determination of its crystal structure would be a significant contribution to the field of chemical crystallography, providing valuable data for understanding the influence of multiple, diverse substituents on the crystal packing of benzoic acid derivatives.

Table 2: Anticipated Crystallographic Data for this compound

Parameter Expected Value Range (Based on related structures)
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-3000
Z4 or 8

Note: The data in this table is purely illustrative and based on typical values for similar organic molecules. No experimental crystallographic data for this compound has been reported.

Chemical Reactivity and Mechanistic Insights of 3 Amino 4 Chloro 5 Iodobenzoic Acid

Transformations Involving the Amino (-NH₂) Group

The amino group in 3-Amino-4-chloro-5-iodobenzoic acid is a primary aromatic amine, and its reactivity is characteristic of this functional group, influenced by the electronic effects of the other substituents on the aromatic ring.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the amino group allows it to readily undergo acylation, alkylation, and arylation reactions.

Acylation of the amino group is a common transformation, often performed to protect the amino group or to introduce new functionalities. While specific literature on the acylation of this compound is not abundant, the acylation of similar structures, such as 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid, has been reported. google.com For instance, reaction with an acid anhydride, like acetic anhydride, in the presence of a catalytic amount of acid or base, would be expected to yield the corresponding acetamido derivative.

Alkylation of the amino group can be achieved using various alkylating agents. For example, reaction with alkyl halides can introduce alkyl substituents. google.com The conditions for such reactions would need to be carefully controlled to avoid over-alkylation and potential side reactions with the carboxylic acid group.

Arylation of the amino group, a key reaction for the formation of diarylamines, can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of this compound with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.

Table 1: Representative Transformations of the Amino Group

Reaction Type Reagents and Conditions Expected Product
Acylation Acetic anhydride, pyridine 3-Acetamido-4-chloro-5-iodobenzoic acid
Alkylation Methyl iodide, K₂CO₃ 3-(Methylamino)-4-chloro-5-iodobenzoic acid
Arylation Aryl bromide, Pd catalyst, ligand, base 3-(Arylamino)-4-chloro-5-iodobenzoic acid

Note: This table presents expected reactions based on the general reactivity of aromatic amines.

Diazotization and Subsequent Transformations

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations. This process, known as diazotization, typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. nih.govchegg.com

The resulting diazonium salt can then undergo various nucleophilic substitution reactions, often catalyzed by copper(I) salts, in what is known as the Sandmeyer reaction . These reactions allow for the replacement of the amino group with a variety of substituents. For example, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide can introduce chloro, bromo, or iodo substituents, respectively. chegg.com Given the existing halogen substituents, such reactions would lead to polyhalogenated benzoic acids.

Furthermore, the diazonium group can be replaced by a hydroxyl group upon heating in water, or by a cyano group using copper(I) cyanide. nih.gov

Reactions of the Carboxylic Acid (-COOH) Moiety

The carboxylic acid group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but can itself undergo a variety of transformations.

Esterification and Amidation Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive it towards the ester product, the water formed is typically removed. libretexts.org For instance, reacting the acid with methanol (B129727) under acidic conditions would yield methyl 3-amino-4-chloro-5-iodobenzoate. The use of N-bromosuccinimide has also been reported as a catalyst for the esterification of substituted benzoic acids under mild conditions. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction usually requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). youtube.com Reaction with a primary or secondary amine would then lead to the corresponding N-substituted 3-amino-4-chloro-5-iodobenzamide. A direct thermal reaction between the carboxylic acid and an amine is also possible, though it often requires high temperatures. youtube.com

Table 2: Representative Reactions of the Carboxylic Acid Group

Reaction Type Reagents and Conditions Expected Product
Esterification Methanol, H₂SO₄ (catalytic), heat Methyl 3-amino-4-chloro-5-iodobenzoate

Decarboxylation and Related Processes

Decarboxylation , the removal of the carboxyl group, from aromatic carboxylic acids is generally difficult and requires harsh conditions, such as high temperatures and the presence of a catalyst like copper. wikipedia.org However, the presence of ortho-substituents can facilitate this reaction. For this compound, decarboxylation would lead to the formation of 2-chloro-3-iodoaniline. More modern methods for decarboxylation under milder conditions are being developed, some involving photoredox catalysis. organic-chemistry.orgnih.gov

Reactivity at Halogen Substituents (Chlorine and Iodine)

The presence of two different halogen atoms on the aromatic ring, chlorine and iodine, opens up possibilities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. google.com This difference in reactivity allows for the selective reaction at the C-I bond while leaving the C-Cl bond intact.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com Given the higher reactivity of the C-I bond, this compound would be expected to selectively react at the 5-position with a boronic acid to yield a 5-aryl-3-amino-4-chlorobenzoic acid.

Similarly, other palladium-catalyzed reactions such as the Heck coupling (reaction with an alkene), Sonogashira coupling (reaction with a terminal alkyne), and Buchwald-Hartwig amination (reaction with an amine) would be expected to occur selectively at the C-I bond. sciencemadness.org The choice of catalyst, ligand, base, and solvent is crucial for the success and selectivity of these transformations. sciencemadness.org

Table 3: Selective Cross-Coupling Reactions at the Iodine Substituent

Reaction Name Coupling Partner Catalyst System Expected Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 5-Aryl-3-amino-4-chlorobenzoic acid
Heck Alkene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 3-Amino-4-chloro-5-(alkenyl)benzoic acid
Sonogashira Terminal alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N 3-Amino-4-chloro-5-(alkynyl)benzoic acid

Note: This table illustrates the expected regioselective reactivity based on established principles of palladium-catalyzed cross-coupling reactions.

The chlorine atom is significantly less reactive in these cross-coupling reactions and would typically require more forcing conditions or specialized catalyst systems for its activation. This differential reactivity is a key feature for the sequential functionalization of this polyhalogenated scaffold.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic carbons, SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmdpi.com

In the case of this compound, the benzene (B151609) ring is substituted with both an electron-donating amino group and an electron-withdrawing carboxylic acid group. The carboxylic acid group deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution. The halogens, chloro and iodo, are potential leaving groups.

The potential for SNAr on this molecule is limited due to the lack of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen leaving groups. The carboxylic acid is a meta-director and is not in a position to effectively stabilize the intermediate required for SNAr at either the chloro or iodo position. libretexts.orgmdpi.com The amino group, being an activating group, further disfavors the formation of the electron-rich Meisenheimer complex. Therefore, under typical SNAr conditions, this compound is expected to be relatively unreactive. For SNAr to occur, harsh reaction conditions or the use of a very strong nucleophile would likely be necessary.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Aryl halides are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F. Given that this compound possesses both an iodo and a chloro substituent, these reactions are expected to occur selectively at the more reactive carbon-iodine bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to yield a biphenyl (B1667301) derivative, with the new aryl group attached at the 5-position.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. beilstein-journals.org Reacting this compound with an alkene under Heck conditions would likely result in the formation of a styrenic derivative, with the vinyl group at the 5-position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with an alkyne is predicted to produce a 5-alkynyl-3-amino-4-chlorobenzoic acid. The higher reactivity of the C-I bond over the C-Cl bond allows for selective coupling. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org The Buchwald-Hartwig amination of this compound with a primary or secondary amine would be expected to introduce a new amino substituent at the 5-position.

The following table provides illustrative examples of metal-catalyzed cross-coupling reactions on a structurally similar compound, 3-bromo-5-iodobenzoic acid, highlighting the expected regioselectivity. sigmaaldrich.com

Reaction TypeCoupling PartnerCatalyst System (Example)Expected Product Structure
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)2)Pd(PPh3)4, Base5-Aryl-3-amino-4-chlorobenzoic acid
HeckAlkene (R-CH=CH2)Pd(OAc)2, PPh3, Base3-Amino-4-chloro-5-(alkenyl)benzoic acid
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh3)2Cl2, CuI, Amine Base3-Amino-4-chloro-5-(alkynyl)benzoic acid
Buchwald-HartwigAmine (R2NH)Pd2(dba)3, Ligand, Base3-Amino-4-chloro-5-(dialkylamino)benzoic acid

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring. The regiochemical outcome of EAS on a substituted benzene ring is determined by the directing effects of the existing substituents.

In this compound, the substituents have competing directing effects:

Amino (-NH2): A strongly activating, ortho-, para-director.

Chloro (-Cl) and Iodo (-I): Deactivating, but ortho-, para-directing.

Carboxylic acid (-COOH): A deactivating, meta-director.

The powerful activating and directing effect of the amino group is expected to dominate the regioselectivity of electrophilic aromatic substitution. The positions ortho to the amino group are at C-2 and C-4. The C-4 position is already substituted with a chloro group. Therefore, the most likely position for electrophilic attack is the C-2 position. The C-6 position is sterically hindered by the adjacent iodo and carboxylic acid groups.

The deactivating nature of the halogens and the carboxylic acid group will likely necessitate forcing conditions for electrophilic aromatic substitution to occur.

Investigation of Reaction Mechanisms and Intermediates

The reaction mechanisms for the transformations discussed above have been extensively studied.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, a key intermediate in SNAr is the Meisenheimer complex, a resonance-stabilized carbanion. libretexts.org The reaction proceeds in two steps: nucleophilic addition to form the Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity.

Metal-Catalyzed Cross-Coupling Reactions: These reactions generally proceed through a catalytic cycle involving a palladium catalyst. The key steps in the catalytic cycle for a Suzuki-Miyaura reaction, for example, are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

The mechanisms for the Heck, Sonogashira, and Buchwald-Hartwig reactions share similarities, particularly the initial oxidative addition step. The specific subsequent steps, such as migratory insertion in the Heck reaction or the involvement of a copper co-catalyst in the traditional Sonogashira reaction, differentiate these transformations. wikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. The directing effects of the substituents on this compound influence the stability of the possible arenium ion intermediates, thereby determining the position of substitution.

Derivatization and Functionalization Strategies Utilizing 3 Amino 4 Chloro 5 Iodobenzoic Acid

Synthesis of Substituted Amide and Ester Derivatives

The carboxylic acid moiety of 3-Amino-4-chloro-5-iodobenzoic acid is a prime site for derivatization into amides and esters, which are fundamental functional groups in many biologically active compounds and materials.

Amide Synthesis: The conversion of the carboxylic acid to an amide can be achieved through various modern coupling methods. One effective approach involves the in-situ generation of phosphonium (B103445) salts. nih.govacs.org In this type of reaction, a carboxylic acid is activated by a mixture of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and a halogen source like N-chlorophthalimide. nih.govacs.org This generates highly reactive acyloxy-phosphonium species in the reaction mixture. The subsequent addition of a primary or secondary amine leads to the formation of the corresponding amide bond in good to excellent yields, often at room temperature. nih.gov This method is compatible with a wide range of aliphatic, benzylic, and aromatic amines, allowing for the synthesis of a diverse library of N-substituted amides derived from the parent benzoic acid.

Ester Synthesis: The synthesis of ester derivatives from this compound can be accomplished through classic methods such as Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. This method is straightforward and effective for producing simple alkyl esters (e.g., methyl, ethyl), which can serve as protecting groups for the carboxylic acid or as intermediates for further transformations.

Introduction of Diverse Chemical Scaffolds via Cross-Coupling

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for highly regioselective functionalization at the 5-position. This enables the introduction of a wide array of chemical scaffolds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. uwindsor.ca The iodo group of this compound can be readily coupled with various aryl and heteroaryl boronic acids or their esters. researchgate.net These reactions are typically carried out in the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) or [Pd(PPh₃)₄], a suitable ligand like SPhos or XPhos, and a base (e.g., K₂CO₃, NaOEt). uwindsor.canih.gov This strategy allows for the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in medicinal chemistry. The reaction conditions are generally mild and tolerant of the other functional groups on the ring, including the amino and carboxylic acid moieties. nih.gov

Interactive Table: Examples of Potential Suzuki-Miyaura Cross-Coupling Partners

Coupling Partner (Ar-B(OH)₂)Resulting ScaffoldPotential Application
Phenylboronic acid3-Amino-4-chloro-5-phenylbenzoic acidCore for pharmaceuticals
4-Methoxyphenylboronic acid3-Amino-4-chloro-5-(4-methoxyphenyl)benzoic acidIntermediate for natural product analogs
Pyridine-3-boronic acid3-Amino-4-chloro-5-(pyridin-3-yl)benzoic acidBuilding block for agrochemicals
Thiophene-2-boronic acid3-Amino-4-chloro-5-(thiophen-2-yl)benzoic acidComponent for organic electronics

Formation of Complex Polycyclic and Heterocyclic Structures

The multiple functional groups on this compound provide the necessary handles for intramolecular or intermolecular cyclization reactions to form complex ring systems. The amino and carboxylic acid groups are particularly useful for building fused heterocyclic structures, which are prevalent in pharmacologically active molecules.

For instance, the amino group can act as a nucleophile to participate in reactions that lead to the formation of nitrogen-containing heterocycles. It is conceivable that through multi-step synthetic sequences, this starting material could be used to generate scaffolds like quinazolinones or benzoxazines. A common strategy involves first acylating the amino group, followed by a cyclization reaction. For example, similar amino-anthranilic acid derivatives are used to synthesize various fused pyrimidine (B1678525) systems. nih.gov The synthesis of 3-aminoindole derivatives from related precursors also highlights the utility of amino groups in forming important heterocyclic cores. rsc.org By choosing appropriate reaction partners and conditions, the molecule can be guided to form five, six, or seven-membered rings, often fused to the original benzene (B151609) ring, thereby creating rigid, polycyclic architectures.

Regioselective and Stereoselective Functionalization

Regioselectivity is a key advantage when working with this compound. The distinct reactivity of its functional groups allows for predictable, site-specific modifications.

The most prominent example of regioselectivity is observed in palladium-catalyzed cross-coupling reactions, as discussed previously. The C-I bond is the primary site of reaction, leaving the C-Cl and C-N bonds intact under typical Suzuki, Heck, or Sonogashira conditions. uwindsor.ca This allows for the selective introduction of a substituent at the 5-position without disturbing the rest of the molecule.

Further functionalization can be directed by the existing substituents. The amino group is a powerful ortho-, para-director for electrophilic aromatic substitution. However, the ring is heavily substituted and deactivated by the halogen and carboxyl groups, making further electrophilic substitution challenging. More commonly, the inherent functionality is used. For example, the amino group can be selectively diazotized and replaced, or the carboxylic acid can be reduced or converted to other functional groups. The synthesis of specifically substituted diarylisoxazoles from related building blocks underscores the importance of regiocontrol in constructing complex, biologically active molecules. nih.gov While the parent molecule is achiral, stereoselective functionalization can be introduced by using chiral reagents or catalysts in reactions involving the amino or carboxylic acid groups, leading to the formation of enantiomerically enriched products.

Computational and Theoretical Studies on 3 Amino 4 Chloro 5 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Detailed DFT calculations are required to understand the fundamental electronic and geometric properties of 3-Amino-4-chloro-5-iodobenzoic acid. Such studies would provide critical data that is currently unavailable.

Conformational Analysis and Energy Landscapes

A systematic conformational analysis has not been published for this molecule. This would involve rotating the carboxylic acid and amino groups to identify all possible stable conformers and the energy barriers between them. The resulting potential energy surface would be crucial for understanding the molecule's flexibility and preferred shapes in different environments. Without specific studies, it is not possible to provide a data table of the relative energies of different conformers.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are fundamental predictors of a molecule's reactivity. These values, along with other reactivity indices such as electronegativity, chemical hardness, and softness, have not been calculated for this compound. Such calculations would clarify its susceptibility to nucleophilic or electrophilic attack. A data table of these indices remains to be constructed.

Molecular Dynamics Simulations for Conformational Flexibility

To complement the static picture from DFT, molecular dynamics simulations would be necessary to explore the conformational flexibility of this compound in different solvent environments over time. These simulations could reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, affect its structure and dynamics. Currently, no such simulation data has been published.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

While experimental spectroscopic data may exist, the quantum chemical prediction of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for this compound has not been reported in the literature. Such theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. A comparative table of experimental versus predicted spectroscopic data cannot be generated at this time.

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound in various reactions, such as esterification, amidation, or cross-coupling reactions, would require detailed reaction pathway modeling. This would involve locating the transition state structures and calculating the activation energies for different potential reactions. This area of research for this specific molecule remains unexplored, and therefore, no data on its reaction kinetics or mechanisms can be presented.

Advanced Applications of 3 Amino 4 Chloro 5 Iodobenzoic Acid As a Synthetic Synthon

Role in the Construction of Advanced Organic Architectures

The trifunctional nature of 3-amino-4-chloro-5-iodobenzoic acid, with its amino, iodo, and carboxylic acid groups, makes it an excellent starting material for the assembly of complex heterocyclic and polyfunctional aromatic structures. The iodine atom is particularly noteworthy as it serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions.

The amino and carboxylic acid groups can participate in cyclization and condensation reactions, enabling the rapid construction of fused ring systems. These reactions are fundamental in synthesizing molecules with specific three-dimensional arrangements and electronic properties, which are crucial for applications in medicinal chemistry and materials science. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group, along with the halogen substituents, modulates the reactivity of the aromatic ring, allowing for selective transformations at different positions.

Utility in the Synthesis of Ligands and Catalysts

The structural features of this compound make it a suitable scaffold for the design and synthesis of specialized ligands for metal catalysis. The amino and carboxylic acid moieties can act as coordination sites for metal ions. Furthermore, the reactive iodine site can be exploited to introduce other coordinating groups through cross-coupling reactions, leading to the formation of polydentate ligands.

For instance, the amino group can be acylated or alkylated to introduce phosphorus, sulfur, or nitrogen-containing side chains, while the carboxylic acid can be converted to an ester or amide to prevent chelation or to introduce other functionalities. The resulting ligands can be used to create bespoke metal complexes with tailored steric and electronic properties, potentially leading to catalysts with high activity, selectivity, and stability for a variety of organic transformations.

Precursor in Materials Science (Chemical Synthesis Aspects Only)

In the realm of materials science, the chemical reactivity of this compound is leveraged for the synthesis of novel organic materials with specific functions. The iodine atom is a key reactive site for substitution reactions, which is fundamental to its role as a building block. These reactions, often catalyzed by transition metals, allow for the incorporation of this building block into larger polymeric or supramolecular structures.

The bifunctional nature of the molecule, with its amino and carboxylic acid groups, facilitates cascade and cyclization reactions. This property allows for the efficient synthesis of complex heterocyclic structures from simpler starting materials, which can be the basis for new organic semiconductors, dyes, or other functional materials. The ability of iodo-substituted benzoic acid derivatives to form halogen bonds is a critical aspect in supramolecular chemistry, enabling the design and synthesis of new materials with specific properties through controlled intermolecular interactions.

Property Description Significance in Materials Synthesis
Iodine Atom A key site for chemical reactivity, enabling various substitution reactions. Allows for the incorporation of the molecule into larger structures via cross-coupling reactions.
Amino and Carboxylic Acid Groups Bifunctional nature allows for cascade and cyclization reactions. Facilitates the rapid construction of complex heterocyclic structures for functional materials.
Halogen Bonding The iodine atom can participate in halogen bonds with other atoms like nitrogen. Critical for designing and synthesizing new materials with specific properties in supramolecular chemistry.

Contribution to Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. The diverse reactive sites on this compound make it an ideal candidate for the development of novel MCRs.

The amino group can react with carbonyl compounds to form imines in situ, which can then undergo further reactions. The carboxylic acid can participate in reactions such as the Ugi or Passerini reactions. Simultaneously, the iodine atom can be involved in transition-metal-catalyzed coupling processes integrated into the MCR sequence. This "tandem" or "sequential" approach allows for the rapid generation of molecular complexity from simple starting materials, which is a highly desirable feature in modern synthetic chemistry, particularly for the creation of libraries of compounds for drug discovery and other applications.

Future Perspectives and Emerging Research Avenues for 3 Amino 4 Chloro 5 Iodobenzoic Acid

Development of Innovative and Sustainable Synthetic Transformations

The future of synthesizing 3-Amino-4-chloro-5-iodobenzoic acid and its derivatives is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. numberanalytics.com Research in this area is expected to move beyond traditional methods, which can sometimes involve harsh conditions or hazardous reagents, towards more elegant and environmentally benign strategies.

Key areas of development include:

Catalytic C-H Activation: Direct C-H activation represents a highly atom-economical approach to forming new bonds, minimizing the need for pre-functionalized starting materials. Future research could focus on developing selective catalysts for the direct introduction of functional groups onto the aromatic ring of precursors to this compound, thereby streamlining its synthesis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. chemistryviews.org The application of photocatalysis to the synthesis and functionalization of halogenated benzoic acids is a promising avenue. For instance, photocatalytic methods could be developed for the selective halogenation or for driving coupling reactions at the iodine position under ambient temperature and pressure. bohrium.comnih.gov The photocatalytic upcycling of waste materials into valuable aromatic compounds like benzoic acid is also an area of growing interest. rsc.orgnih.gov

Biocatalysis: The use of enzymes to perform chemical transformations offers unparalleled selectivity and operates under green conditions (aqueous media, mild temperatures). While the direct enzymatic synthesis of a polysubstituted molecule like this compound is challenging, future research may focus on biocatalytic routes to key precursors or on the enzymatic modification of the parent molecule.

Sustainable Reagents and Solvents: A significant push is being made to replace toxic and environmentally harmful reagents and solvents. frontiersin.org Research into the use of water, ionic liquids, or deep eutectic solvents as reaction media for the synthesis of aromatic compounds is ongoing. chemistryviews.org Additionally, the development of greener halogenating agents to replace elemental halogens is a key goal.

The following table summarizes potential innovative and sustainable synthetic approaches:

Synthetic ApproachDescriptionPotential Advantages
Catalytic C-H Activation Direct functionalization of C-H bonds on the aromatic ring, bypassing the need for pre-installed leaving groups.Increased atom economy, reduced number of synthetic steps, less waste.
Photocatalysis Use of light to drive chemical reactions, often with a photocatalyst. chemistryviews.orgMild reaction conditions, high selectivity, access to novel reaction pathways. bohrium.comnih.gov
Biocatalysis Employment of enzymes to catalyze specific chemical transformations.High chemo-, regio-, and stereoselectivity; environmentally friendly conditions.
Sustainable Solvents Replacement of traditional volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids. chemistryviews.orgReduced environmental impact, improved safety, potential for easier product separation.

Exploration of Novel Reactivity and Unconventional Transformations

Beyond established reactions, future research will likely delve into uncovering new modes of reactivity for this compound. The unique electronic properties conferred by the amino, chloro, and iodo substituents can be exploited to achieve unconventional transformations.

Exploiting the Iodine Atom: The carbon-iodine bond is a versatile handle for a wide array of transformations. While cross-coupling reactions are well-established, future work could explore less common iodine-specific reactions, such as its use in forming hypervalent iodine reagents in-situ for subsequent transformations or its participation in radical-polar crossover reactions.

Photoredox-Mediated Reactions: The combination of photocatalysis with this compound could unlock novel reaction pathways. For example, single-electron transfer processes could be used to generate aryl radicals, which could then participate in a variety of bond-forming reactions that are not accessible through traditional ionic pathways. The photocatalyzed functionalization of alkenoic acids is one such example of a developing application. nih.gov

Diazonium Salt Chemistry: The amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate. While Sandmeyer reactions are a classic example, research into new, milder, or more selective transformations of diazonium salts derived from this scaffold could lead to a broader range of derivatives. scirp.org

Directed C-H Functionalization: The existing substituents on the aromatic ring can be used to direct the functionalization of the remaining C-H bond. Developing new directing groups or catalytic systems that can selectively functionalize the C-6 position would provide a powerful tool for creating highly substituted and complex aromatic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly in the pharmaceutical industry. chemicalindustryjournal.co.ukbeilstein-journals.orgaurigeneservices.com The synthesis of this compound and its derivatives is well-suited for this transition.

Enhanced Safety and Control: Halogenation reactions can be highly exothermic and involve hazardous reagents. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. aurigeneservices.com The contained nature of flow systems also reduces operator exposure to toxic chemicals.

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system often leads to higher yields and purities compared to batch reactions. aurigeneservices.commdpi.com This can reduce the need for extensive purification steps.

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in a batch reactor, often involving running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). chemicalindustryjournal.co.uk

Automated Synthesis: Integrating flow reactors with automated control systems and in-line purification can lead to fully automated synthesis platforms. chemistryworld.com Such systems can accelerate the discovery and optimization of new derivatives of this compound by enabling high-throughput screening of reaction conditions and building blocks. researchgate.net Researchers have demonstrated the use of automated fast-flow instruments for the rapid synthesis of long peptide chains, a technology that could be adapted for the synthesis of other complex organic molecules.

The benefits of integrating flow chemistry are summarized in the table below:

FeatureBenefit in the Context of this compound Synthesis
Precise Parameter Control Improved yields, higher purity, and better reproducibility of reactions. aurigeneservices.com
Enhanced Heat Transfer Safer handling of exothermic reactions like halogenation and nitration. rsc.org
Rapid Mixing Increased reaction rates and suppression of side reactions.
Automation and Integration Enables high-throughput screening, rapid optimization, and on-demand production of derivatives. chemistryworld.comresearchgate.net

Advanced In-situ Spectroscopic Monitoring of Reactions

To fully realize the potential of innovative synthetic methods and flow chemistry, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), provide real-time insights into a reacting system without the need for sampling. mt.comrsc.org

Real-Time Kinetic Analysis: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses. rsc.orgspectroscopyonline.com This data allows for the rapid determination of reaction kinetics and the identification of reaction endpoints, which is crucial for optimization. acs.orgnih.gov

Intermediate Detection: The ability to detect transient or unstable intermediates can provide invaluable mechanistic information. spectroscopyonline.com This knowledge can be used to understand and control reaction pathways, leading to improved selectivity and yield.

Integration with Flow and Automated Systems: In-situ monitoring is a key enabling technology for automated synthesis. researchgate.net Real-time data can be fed back to the control system to adjust reaction parameters on the fly, ensuring consistent product quality and optimizing the process. rsc.org Machine learning algorithms can even be trained on this data to predict reaction outcomes and guide the optimization process. researchgate.netnih.gov

Applicable Spectroscopic Techniques: A variety of spectroscopic methods can be employed for in-situ monitoring. The choice of technique depends on the specific reaction being studied.

The following table outlines some relevant in-situ monitoring techniques:

TechniqueInformation ProvidedApplicability to this compound Chemistry
FTIR Spectroscopy Provides information on functional group changes. mt.comMonitoring the disappearance of starting materials and the appearance of the product in amidation or esterification reactions.
Raman Spectroscopy Complements FTIR, particularly for non-polar bonds and aqueous systems. rsc.orgacs.orgUseful for monitoring C-I bond transformations in cross-coupling reactions or reactions in aqueous media. acs.org
UV-Vis Spectroscopy Monitors changes in chromophores. rsc.orgTracking the formation or consumption of colored species, such as in photocatalytic reactions. rsc.org
Mass Spectrometry (MS) Provides direct information on the mass of molecules in the reaction mixture. acs.orgwaters.comIdentifying products and byproducts in complex reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed structural information. rsc.orgCharacterizing intermediates and products without isolation.

By embracing these future research directions, the scientific community can continue to unlock the full potential of this compound as a key molecular entity in the development of new medicines and materials.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-Amino-4-chloro-5-iodobenzoic acid?

  • Methodological Answer : Synthesis typically involves sequential halogenation and amination steps. Start with benzoic acid derivatives and use iodine monochloride (ICl) or iodination agents like N-iodosuccinimide (NIS) for regioselective iodination at the 5-position. Chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃. For amino group introduction, reduce a nitro precursor (e.g., via catalytic hydrogenation or Sn/HCl). Monitor reaction progress with TLC and purify via recrystallization (methanol/water mixtures are effective for benzoic acid derivatives) .

Q. How should researchers handle and store this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Due to the iodine substituent’s sensitivity to light, conduct experiments under subdued lighting. Use desiccants (e.g., silica gel) to avoid moisture absorption. Always verify purity via HPLC or melting point analysis before use .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use NMR (¹H, ¹³C) to confirm substitution patterns: aromatic protons appear downfield (δ 7.5–8.5 ppm), and NH₂ groups show broad signals (δ 5–6 ppm). IR spectroscopy can validate carboxylic acid (1700–1720 cm⁻¹) and amino (3300–3500 cm⁻¹) functionalities. Mass spectrometry (ESI-MS) confirms molecular weight. Cross-reference data with analogs like 3-Amino-4-chlorobenzoic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with SAR studies on derivatives, such as replacing iodine with other halogens to assess binding affinity changes .

Q. What strategies resolve contradictions in reported solubility data for halogenated benzoic acids?

  • Methodological Answer : Systematically test solubility in polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) under controlled pH and temperature. Use UV-Vis spectroscopy to quantify solubility limits. Conflicting data may arise from impurities or crystallinity variations; address this via rigorous purification (e.g., column chromatography) and XRD analysis to confirm crystal structure .

Q. How to design a bioactivity assay for evaluating this compound’s potential in agrochemicals?

  • Methodological Answer : Test herbicidal activity using Arabidopsis thaliana or Lemna minor models. Prepare serial dilutions (1 nM–1 mM) and apply to plant cultures. Monitor growth inhibition via chlorophyll content (SPAD meter) and root elongation measurements. Compare results to commercial herbicides (e.g., glyphosate). For insecticidal assays, use Drosophila melanogaster and assess mortality rates after 24–72 hours .

Data Analysis & Validation

Q. How to validate the purity of this compound after synthesis?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with elemental analysis (C, H, N, Cl, I). Acceptable purity is >95% (HPLC area%). For trace metal detection (e.g., residual catalysts), use ICP-MS. Cross-check melting points against literature values for analogs (e.g., 3-Amino-4-chlorobenzoic acid melts at 209–213°C) .

Q. What are best practices for troubleshooting low yields in iodination reactions?

  • Methodological Answer : Ensure stoichiometric excess of iodinating agent (1.2–1.5 eq) and inert atmosphere (N₂/Ar) to prevent side reactions. If yields remain low, switch to directed ortho-metalation (DoM) strategies using Grignard reagents or employ ultrasound-assisted synthesis to enhance reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.